

Validating the PROTAC Mechanism of Prmt5-IN-15: A Comparative Guide

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Compound of Interest

Compound Name: *Prmt5-IN-15*

Cat. No.: *B12429723*

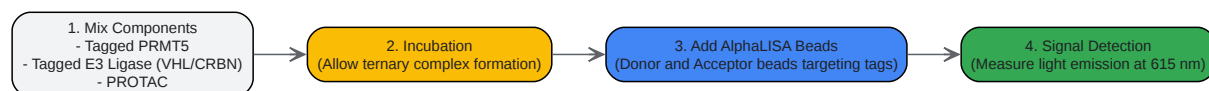
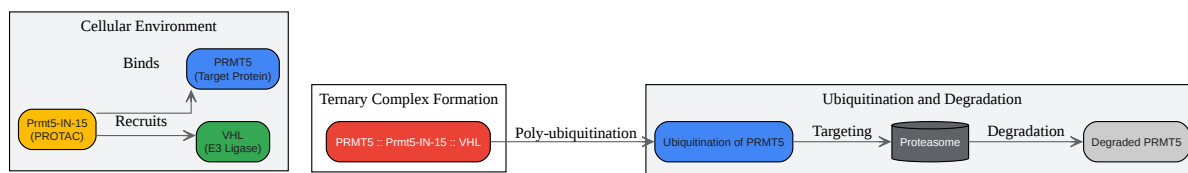
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This guide provides an objective comparison of **Prmt5-IN-15** (also known as MS4322), a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), with other emerging alternatives.^{[1][2]} We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying mechanisms.

Mechanism of Action: PROTAC-mediated Degradation

Prmt5-IN-15 is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of PRMT5.^{[1][3]} It consists of a ligand that binds to PRMT5 (a derivative of the inhibitor EPZ015666) connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[1] This tripartite binding forms a ternary complex, bringing PRMT5 in close proximity to the E3 ligase, leading to the ubiquitination of PRMT5 and its subsequent degradation by the proteasome.



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References

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